N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Description

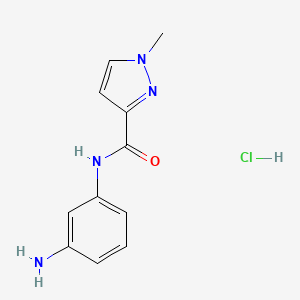

N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-based carboxamide derivative characterized by a 3-aminophenyl substituent attached to the pyrazole core. The compound’s structure features a methyl group at the 1-position of the pyrazole ring and a carboxamide linkage at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic studies.

Properties

IUPAC Name |

N-(3-aminophenyl)-1-methylpyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O.ClH/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9;/h2-7H,12H2,1H3,(H,13,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJSRLITZGANLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the aminophenyl group.

Reduction: Amine derivatives of the carboxamide group.

Substitution: Halogenated or sulfonated pyrazole derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, exhibit significant antifungal properties. For instance, a related compound showed higher antifungal activity against various phytopathogenic fungi compared to established fungicides like boscalid . This suggests that modifications to the pyrazole structure can enhance antifungal efficacy.

Kinase Inhibition and Cancer Research

The compound has also been explored for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). CDKs play crucial roles in cell cycle regulation and are implicated in cancer progression. A study focused on pyrazole derivatives indicated that modifications to the pyrazole scaffold could lead to potent inhibitors of specific CDK family members, including CDK16, which is associated with various cancers .

Table 1: Summary of Kinase Inhibition Studies

| Compound | Target Kinase | EC (nM) | Selectivity |

|---|---|---|---|

| 43d | CDK16 | 33 | High |

| 7za | FXIa | Not specified | Moderate |

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has been fundamental in optimizing the potency and selectivity of this compound derivatives. By systematically varying substituents on the pyrazole ring and other moieties, researchers have identified key structural features that enhance biological activity .

Table 2: Notable Structural Modifications

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against kinases |

| Alteration of aromatic rings | Enhanced selectivity for CDK family |

Applications in Neurological Disorders

Another promising application of this compound is in treating neurological disorders. Research indicates that compounds with similar structures may act as partial agonists at trace amine-associated receptors (TAARs), which are implicated in various CNS disorders such as schizophrenia and ADHD . This highlights the compound's potential beyond oncology into neuropharmacology.

Case Studies and Clinical Implications

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Case Study 1 : A derivative demonstrated significant anti-proliferative effects on breast cancer cell lines, suggesting potential for further development as an anticancer agent.

- Case Study 2 : In vivo studies indicated that certain modifications led to reduced side effects while maintaining therapeutic efficacy, making these compounds suitable candidates for clinical trials targeting neurological conditions.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

- Key Differences: The 3-aminophenyl group in the target compound is replaced with a 3-chlorophenyl group. A trifluoromethyl (-CF₃) group is introduced at the 5-position of the pyrazole ring.

- Impact: The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability compared to the amino group.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Key Differences :

- A sulfanyl (-S-) linkage replaces the carboxamide group.

- A trifluoromethyl group and an aldehyde functional group are present.

- Impact :

Pharmacological Implications of Pyrazole Derivatives

For instance:

- Pyrazole derivatives may mimic such interactions through aromatic stacking or hydrogen bonding .

- Benzothiazole Hybrids: Compounds like N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides () demonstrate how hybrid aromatic systems enhance antitumor or antimicrobial activity. The target compound’s 3-aminophenyl-pyrazole scaffold could similarly leverage π-π interactions in enzyme binding .

Data Table: Key Structural and Physicochemical Comparisons

Biological Activity

N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride, a compound belonging to the pyrazole derivative class, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring substituted with an aminophenyl group and a carboxamide functional group. The synthesis typically involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate under acidic conditions, followed by treatment with methyl isocyanate to introduce the carboxamide group. This process can be performed in solvents like ethanol or methanol through refluxing methods.

This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins, which are implicated in various inflammatory diseases .

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Properties

N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide has been evaluated for its anticancer effects, particularly against various tumor cell lines. It has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival .

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it exhibits moderate to excellent activity against several phytopathogenic fungi, indicating its potential use in agricultural applications .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted by Aly et al. evaluated the compound's effect on various cancer cell lines, revealing that it significantly inhibits cell proliferation through targeted action on specific molecular pathways associated with tumor growth . The study utilized molecular docking techniques to elucidate binding interactions between the compound and EGFR.

Case Study: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory potential of N-(3-Aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide by measuring cytokine levels in LPS-treated cells. The results indicated a marked reduction in pro-inflammatory cytokines, supporting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-(3-aminophenyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride?

Methodological Answer:

- Stepwise Synthesis: Use a modular approach involving nucleophilic substitution and carboxamide coupling. For example, acetylation of pyrazole intermediates (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) with 3-aminophenyl derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol-water mixtures to isolate the hydrochloride salt.

- Yield Optimization: Adjust reaction stoichiometry (1:1.2 molar ratio of pyrazole to aryl amine) and temperature (70–80°C for 6–8 hours) to minimize byproducts.

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 6.5–7.2 ppm, aromatic amine protons at δ 6.8–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen bonding (e.g., hydrochloride salt formation via N–H···Cl interactions) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC.

- Light Sensitivity: Expose to UV light (254 nm) for 48 hours and assess photodegradation products using LC-MS.

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates between the pyrazole carboxamide and aryl amines under varying pH (6.5–8.0).

- DFT Calculations: Model transition states (e.g., B3LYP/6-31G* basis set) to predict regioselectivity in carboxamide coupling .

- Isotopic Labeling: Track ¹⁵N-labeled amines to confirm reaction pathways (e.g., SN2 vs. radical mechanisms) .

Key Challenge: Competing side reactions (e.g., over-acylation) require precise control of electron-withdrawing groups on the pyrazole ring .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to kinase targets (e.g., ATP-binding sites) with PyMOL visualization of hydrogen bonds and hydrophobic pockets .

- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding).

- Pharmacophore Mapping: Identify critical features (e.g., carboxamide as hydrogen bond donor, pyrazole as aromatic anchor) using Schrödinger Phase .

Q. What experimental designs are recommended for assessing bioactivity in kinase inhibition assays?

Methodological Answer:

- In Vitro Kinase Assays: Use FRET-based Z′-LYTE® kits (Thermo Fisher) to measure IC₅₀ values against kinases (e.g., JAK2, EGFR) at 10 µM–1 nM concentrations .

- Cell-Based Assays: Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via Annexin V/PI staining.

- Data Interpretation: Normalize to positive controls (e.g., staurosporine) and apply nonlinear regression (GraphPad Prism) for dose-response curves.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.